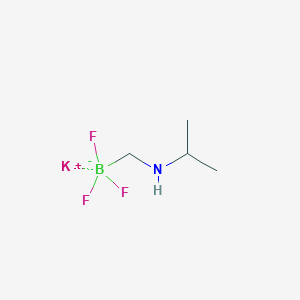

Potassium trifluoro((isopropylamino)methyl)borate

Vue d'ensemble

Description

Potassium trifluoro((isopropylamino)methyl)borate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . It can be used as a reagent in the photoelectrochemical C-H alkylation reaction using transition-metal photocatalysts .

Synthesis Analysis

A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described . Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates .Molecular Structure Analysis

The molecular formula of this compound is CHBFK . The average mass is 149.992 Da and the monoisotopic mass is 150.022995 Da .Chemical Reactions Analysis

This compound is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts . It is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity . The molecular formula is CH3BF3K and the molecular weight is 121.94 .Applications De Recherche Scientifique

Borates in Agriculture and Soil Science

Borates play a crucial role in agriculture and soil science, impacting plant growth, crop yield, and soil health. Research highlights the need for future studies on potassium (K) in agriculture, emphasizing basic knowledge of K in soils and plant physiology. This includes the role of K in mitigating stress situations in plants, such as diseases, frost, heat/drought, and salinity, and its importance in human and animal nutrition. Closer cooperation between scientists, the agrochemical industry, extension services, and farmers is essential for disseminating knowledge on K's value in soils and plants (Römheld & Kirkby, 2010).

Environmental Impact of Borates

Borates' environmental impact is significant, with research focusing on their role in water and wastewater treatment. The development, design, and applications of electrochemical technologies, including electrodeposition and electrocoagulation, are reviewed for their effectiveness in removing heavy metals and organic pollutants. This highlights borates' potential in improving water quality and supporting environmental sustainability (Chen, 2004).

Potassium in Crop Nutrition and Stress Resistance

Potassium's role in crop nutrition and its interaction with nitrogen supply are critical for achieving high yields and quality crops. The interaction between nitrogen and potassium is complex, influencing soil K fixation/release, as well as K uptake and transport within crops. Optimal N:K nutritional ratios are essential for high-yielding, quality crops, and understanding these interactions can guide nutrient management practices for sustainable agriculture (Zhang et al., 2010).

Boron in Fire Retardant and Wood Preservation

The dual functionality of boron compounds in providing both fire retardancy and wood preservation is a focus of research in materials science. This review covers developments in impregnating wood with chemical systems that resist fire and biodegradation, suitable for exterior applications. Efforts to develop systems that fix boron into wood to maintain its preservation properties throughout the material's life are particularly noteworthy (Marney & Russell, 2008).

Mécanisme D'action

Target of Action

Potassium trifluoro((isopropylamino)methyl)borate is a special class of organoboron reagents . The primary targets of this compound are the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in the Suzuki–Miyaura-type reactions .

Mode of Action

The compound interacts with its targets (C=C bonds) through a process known as epoxidation . This interaction results in the conversion of the C=C bonds, with full selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The downstream effects of this pathway include the formation of various organoboron compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of a wide array of organoboron compounds .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. Notably, the compound is moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This makes it a versatile coupling partner in various chemical reactions .

Safety and Hazards

Potassium trifluoro((isopropylamino)methyl)borate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .

Orientations Futures

The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . They are easily prepared, and most are indefinitely stable to air and moisture . Future research may focus on expanding the palette of available boron reagents for cross-coupling reactions .

Propriétés

IUPAC Name |

potassium;trifluoro-[(propan-2-ylamino)methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BF3N.K/c1-4(2)9-3-5(6,7)8;/h4,9H,3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRGJISTIGBEQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1705578-42-2 | |

| Record name | Borate(1-), trifluoro[[(1-methylethyl)amino]methyl]-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile](/img/structure/B1396048.png)

![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)

![Pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1396055.png)

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)